Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-
CAS No.: 128550-40-3
Cat. No.: VC17194183
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- - 128550-40-3](/images/structure/VC17194183.png)
Specification
CAS No. | 128550-40-3 |
---|---|
Molecular Formula | C12H12F3NO2 |
Molecular Weight | 259.22 g/mol |
IUPAC Name | N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide |
Standard InChI | InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) |
Standard InChI Key | JTIIYPHJIDENCW-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide, reflecting its branched carbon chain containing both trifluoromethyl and benzyl substituents. Key identifiers include:
Property | Value |
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CAS Registry Number | 128550-40-3 |
Molecular Formula | |
Molecular Weight | 259.22 g/mol |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
InChI Key | JTIIYPHJIDENCW-UHFFFAOYSA-N |
The SMILES string reveals a central acetamide group () attached to a β-keto trifluoromethyl moiety () and a benzyl side chain ().
Stereoelectronic Features
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the adjacent ketone carbonyl and influencing reactivity. The benzyl substituent contributes hydrophobic character, while the acetamide group enables hydrogen bonding. These features are critical for its role in molecular recognition and catalytic processes .
Synthesis and Preparation
Patent-Based Methodologies
Patent EP2621894B1 describes hydrogenolysis and coupling reactions for similar trifluoroethyl acetamides, suggesting potential adaptability. For instance, coupling a benzyl-protected amine with a trifluoromethyl ketone intermediate using carbodiimide reagents (e.g., EDC/HOBt) could yield the target compound .
Physicochemical Properties
Property | Prediction |
---|---|
LogP (Partition Coefficient) | 2.8 ± 0.3 (Moderate lipophilicity) |
Aqueous Solubility | ~50 mg/L (25°C) |
pKa | 9.2 (Amide proton) |
The trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at ~1680 cm (amide C=O) and ~1740 cm (trifluoromethyl ketone C=O).
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H NMR: Signals at δ 2.0 ppm (acetamide CH), δ 4.3–4.7 ppm (CH benzyl), and δ 7.2–7.4 ppm (aromatic protons) .
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing fluorinated bioactive molecules. For example, its β-keto trifluoromethyl group is a key motif in protease inhibitors and kinase modulators .
Organic Synthesis
Its reactivity enables diverse transformations:
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Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions to form secondary alcohols.
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Condensation Reactions: Forms Schiff bases with primary amines, useful in heterocyclic synthesis .
Catalysis Studies
The electron-deficient trifluoromethyl ketone moiety participates in asymmetric catalysis, such as organocatalytic aldol reactions.
Comparative Analysis with Analogues
Compound | Key Differences | Reactivity Profile |
---|---|---|
N-(2,2,2-Trifluoroethyl)acetamide | Lacks benzyl and ketone groups | Lower steric hindrance |
N-Benzylacetamide | No trifluoromethyl group | Reduced electrophilicity |
The target compound’s hybrid structure offers balanced lipophilicity and electronic activation, making it superior in multi-step syntheses .
Future Research Directions
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